molecular formula C8H13NO2 B1371590 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 933690-44-9

2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid

Cat. No.: B1371590
CAS No.: 933690-44-9
M. Wt: 155.19 g/mol
InChI Key: UUDNITWWYBIYOX-UHFFFAOYSA-N
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Description

“2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of azabicycloheptane, a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom .


Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes has been reported in the literature. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic heptane ring with a nitrogen atom and an acetic acid moiety attached to one of the carbon atoms . The InChI representation of the molecule is InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving 2-azabicyclo[2.2.1]heptanes are diverse. One notable reaction is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 155.19 g/mol, a computed XLogP3-AA value of -1.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The exact mass and monoisotopic mass are both 155.094628657 g/mol .

Scientific Research Applications

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid has been utilized in the synthesis of carbon-atom bridged morpholines and γ-amino butyric acid (GABA) analogues. This includes the creation of backbone-constrained analogues of drugs like baclofen and pregabalin (Garsi et al., 2022).

Development of Carbapenams

This chemical framework has been instrumental in the preparation of azabicyclo[3.2.0]heptan-7-ones, or carbapenams, from pyrrole. This process involves catalytic hydrogenation and cyclization, leading to the formation of specific stereoisomers (Gilchrist, Lemos, & Ottaway, 1997).

Novel Synthetic Routes

Research has explored novel synthetic routes to 2-azabicyclo[2.2.1]heptanes, highlighting their potential in various chemical transformations and applications in medicinal chemistry (Portoghese & Sepp, 1973).

Organocatalytic Reactions

The compound has shown potential in organocatalytic reactions, particularly in the aldol reaction, demonstrating improved enantioselectivity compared to its monocyclic analogue (Armstrong, Bhonoah, & White, 2009).

Asymmetric Synthesis

The asymmetric synthesis of conformationally constrained 4-hydroxyprolines and other novel amino acids has been facilitated using this compound. This has implications for the formal synthesis of complex molecules like epibatidine (Avenoza et al., 1999).

Safety and Hazards

The safety and hazards associated with “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” are not explicitly mentioned in the retrieved sources. It’s always important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” and its derivatives could involve further functionalization to build up a library of bridged aza-bicyclic structures . Additionally, more studies could be conducted to explore the potential biological activities of these compounds .

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDNITWWYBIYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660452
Record name (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933690-44-9
Record name (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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